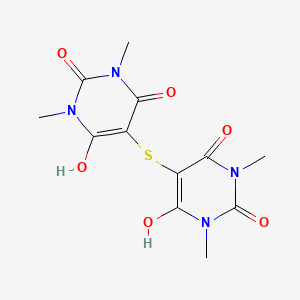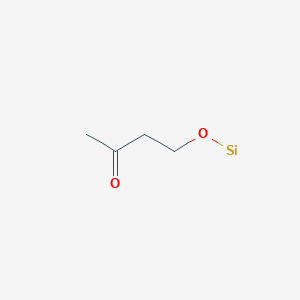
Trimethylsilyloxyborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyloxyborane is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a boron atom through an oxygen atom. This compound is notable for its unique chemical properties and its utility in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyloxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a boron-containing compound under controlled conditions. For instance, the reaction of trimethylsilyl chloride with sodium borohydride in the presence of a suitable solvent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyloxyborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethylsilyloxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which trimethylsilyloxyborane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Trimethylsilyloxyborane can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the boron component.
Trimethylsilyl cyanide: Utilized in organic synthesis but has different reactivity due to the presence of the cyanide group.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
The uniqueness of this compound lies in its ability to participate in a diverse array of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
920033-99-4 |
|---|---|
Fórmula molecular |
C3H9BOSi |
Peso molecular |
100.00 g/mol |
InChI |
InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3 |
Clave InChI |
RNMIZTZHXJRWFT-UHFFFAOYSA-N |
SMILES canónico |
[B]O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


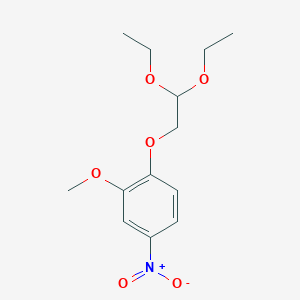
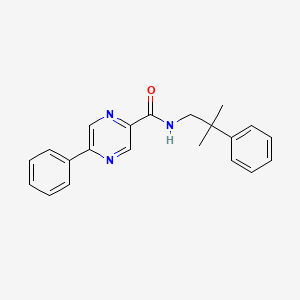

![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)


![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
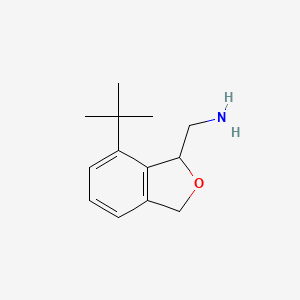
difluorosilane](/img/structure/B14182383.png)
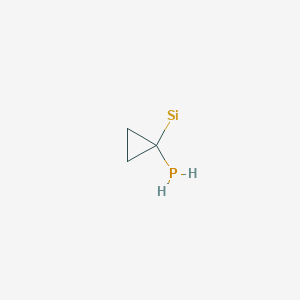
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
